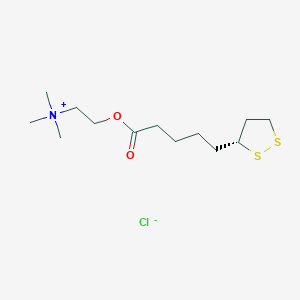

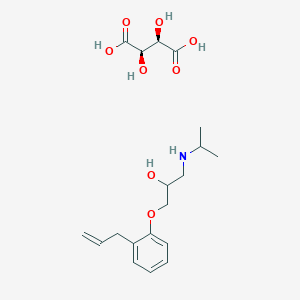

![molecular formula C26H21F3O3 B605415 (S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid CAS No. 865231-46-5](/img/structure/B605415.png)

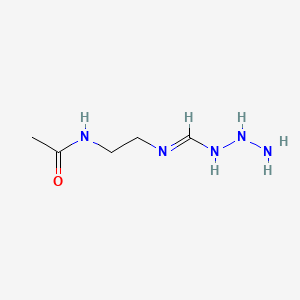

(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid

描述

AMG 837 is a potent, orally bioavailable partial agonist at GPR40 (FFAR1; EC50 = 13 nM) that is highly selective over GPR41, GPR43, and GPR120 (EC50 > 10,000 nM) in a calcium flux assay using CHO cells transfected with the human receptor. GPR40 is a G protein-coupled free fatty acid receptor localized mainly on pancreatic islet cells that activates the Gq signaling pathway. In rats, AMG 837 increases insulin release when glucose levels are elevated, but it failed to do so in healthy volunteers during Phase I clinical trials.

AMG-837 is a potent partial agonist of GPR40 (FFAR1) that is highly selective over GPR41, GPR43, and GPR120. GPR40 is a G protein-coupled free fatty acid receptor localized mainly on pancreatic islet cells that activates the Gq signaling pathway. AMG 837 increases insulin release when glucose levels are elevated, but it failed to do so in healthy volunteers during Phase I clinical trials.

科学研究应用

GPR40/FFA1 Agonist

AMG-837 is a potent partial agonist of GPR40 (also known as FFA1). It has been shown to activate GPR40 in cell-based assays and isolated islets . The activity of AMG-837 on GPR40 was characterized through GTPγS binding, inositol phosphate accumulation, and Ca2+ flux assays .

Enhancement of Insulin Secretion

AMG-837 has been found to potentiate glucose-stimulated insulin secretion in vitro and in vivo . This effect was not observed in islets from GPR40 knockout mice, indicating that the effect is mediated through GPR40 .

Lowering of Glucose Levels

AMG-837 has been shown to lower glucose excursions and increase glucose-stimulated insulin secretion during glucose tolerance tests in both normal and Zucker fatty rats . The improvement in glucose excursions persisted following daily dosing of AMG-837 for 21 days in Zucker fatty rats .

Potential Treatment for Type 2 Diabetes

Due to its effects on insulin secretion and glucose levels, AMG-837 has been proposed as a potential treatment for type 2 diabetes .

Synthesis and Chemical Research

The synthesis of AMG-837 has been studied, with a focus on the enantioselective synthetic route to this potent GPR40 agonist . This research could have implications for the development of other similar compounds.

Pharmacokinetics and Drug Metabolism

The pharmacokinetics and drug metabolism of AMG-837 have been studied, providing valuable information about how this compound is processed in the body .

作用机制

Target of Action

AMG-837, also known as (S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid, is a partial agonist of the GPR40 receptor , also known as FFAR1 . This receptor is primarily expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine .

Mode of Action

AMG-837 interacts with the GPR40 receptor, leading to the activation of this receptor It has been found to increase glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner .

Biochemical Pathways

The activation of the GPR40 receptor by AMG-837 leads to an increase in inositol phosphate accumulation and calcium flux . This results in the potentiation of glucose-stimulated insulin secretion, both in vitro and in vivo .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AMG-837 are not readily available, it is noted that AMG-837 is highly lipophilic (cLog P = 7.6) and likely to have significant CNS exposure . This suggests that the compound may be well-absorbed and distributed throughout the body, including the central nervous system.

Result of Action

The primary result of AMG-837’s action is the potentiation of glucose-stimulated insulin secretion . This leads to lowered glucose excursions and increased insulin secretion during glucose tolerance tests in both normal and Zucker fatty rats . The improvement in glucose excursions persists following daily dosing of AMG-837 for 21 days in Zucker fatty rats .

属性

IUPAC Name |

(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPNBMMVVZRSGH-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676764 | |

| Record name | (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid | |

CAS RN |

865231-46-5 | |

| Record name | AMG-837 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865231465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-837 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE6U6R66U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。